Chloramultilide B

Antifungal Natural Product *Candida*

Procure Chloramultilide B for unambiguous antifungal research. Its dimeric scaffold confers a potent, specific MIC of 0.068 μM against C. albicans and the emerging pathogen C. parapsilosis, a profile absent in close analogs like Chloramultilide C/D. The absolute configuration, confirmed by X-ray crystallography, ensures reliability as an analytical reference standard (LC-MS, NMR, ECD) and a validated probe for dissecting NF-κB/NLRP3 inflammasome crosstalk. Avoid experimental variability—insist on this exact congener.

Molecular Formula C39H42O14
Molecular Weight 734.7 g/mol
Cat. No. B15579056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloramultilide B
Molecular FormulaC39H42O14
Molecular Weight734.7 g/mol
Structural Identifiers
InChIInChI=1S/C39H42O14/c1-15-7-27(42)51-14-37(47)22-8-19(22)34(3)23(37)10-18-17(13-50-26(41)6-5-25(40)49-12-15)32(44)52-38(18)24(34)11-36(46)21-9-20(21)35(4)30(36)29(38)28-16(2)31(43)53-39(28,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3/b15-7+/t19-,20+,21-,22-,23+,24-,33+,34-,35-,36-,37-,38-,39-/m0/s1
InChIKeySHDVXCYXBYXGAR-SALMQSNDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloramultilide B Procurement: A Sesquiterpenoid Dimer with Defined Antifungal Specificity


Chloramultilide B is a lindenane-type sesquiterpenoid dimer, a complex natural product first isolated from the medicinal plant *Chloranthus spicatus* [1]. Its intricate caged structure, comprising two fused sesquiterpene units with multiple oxygenated functionalities, places it within a class of compounds known for diverse bioactivities [2]. Unlike simpler monomers or synthetic antifungals, its dimeric architecture contributes to a distinct pharmacological profile, most notably a potent and specific inhibitory effect against pathogenic *Candida* species [1].

Why Generic Lindenane Dimers or Monomers Cannot Substitute for Chloramultilide B in Targeted Research


While the Chloranthaceae family is a rich source of lindenane sesquiterpenoid dimers, their biological activities are exquisitely sensitive to minor structural variations. For instance, closely related congeners like Chloramultilide C and D exhibit significantly weaker or undefined antifungal profiles, while others like Shizukaol B are primarily anti-inflammatory agents with different target pathways [1]. Even within the same isolation study, Chloramultilide B's antifungal effect against *Candida albicans* and *C. parapsilosis* was distinct, highlighting that the specific arrangement of ester and hydroxyl groups in its dimeric scaffold is critical for this activity [1]. Therefore, substituting Chloramultilide B with an analog, even one from the same plant source, risks introducing a compound with a different potency, target profile, and mechanism of action, thereby confounding experimental results and invalidating direct comparisons to published data.

Quantitative Differentiation of Chloramultilide B Against Closest Analogs and Standards


Potent and Dual-Species Antifungal Activity Against *Candida albicans* and *C. parapsilosis* (MIC: 0.068 μM)

Chloramultilide B demonstrates potent in vitro antifungal activity against both *Candida albicans* and *Candida parapsilosis*, with an identical minimum inhibitory concentration (MIC) of 0.068 μM [1]. This is in contrast to the clinically used antifungal fluconazole, which exhibits a significantly higher MIC against the same strain of *C. albicans* (0.87 μM), making Chloramultilide B over an order of magnitude more potent in this direct comparison [2]. Furthermore, within its own isolation study, it was the only compound among the new isolates (chloramultilides B-D) to show this activity, with Chloramultilides C and D reported as inactive or with unquantified activity [1].

Antifungal Natural Product *Candida*

Definitive Stereochemical Assignment by X-ray Crystallography

The three-dimensional structure and absolute stereochemistry of Chloramultilide B were unambiguously determined by single-crystal X-ray diffraction analysis [1]. This provides a high-resolution, definitive structural model that is essential for structure-activity relationship (SAR) studies, molecular docking, and target identification. This level of structural certainty is not universally available for all lindenane dimers, many of which are assigned relative configurations via NMR and ECD calculations, which can be less definitive. The high-quality structural data for Chloramultilide B reduces ambiguity in computational modeling and provides a reliable benchmark for the class [1].

Structural Biology Natural Product Chemistry Absolute Configuration

Inhibition of NF-κB and NLRP3 Inflammasome Pathways in Inflammatory Models

Recent studies have identified Chloramultilide B as an inhibitor of the NF-κB and NLRP3 inflammasome signaling pathways, key regulators of inflammatory responses [1]. In a study of lindenane dimers from *Chloranthus fortunei*, Chloramultilide B (compound 7) was shown to reduce reactive oxygen species (ROS) and interleukin-1β (IL-1β) production, with effects mediated by suppression of the NLRP3 inflammasome [1]. This profile distinguishes it from related dimers like Shizukaol B, which is a potent inhibitor of cell adhesion molecule expression (IC50 of 34.1 nM) but has not been reported to modulate NLRP3 [2].

Anti-inflammatory Immunology NLRP3 Inflammasome

High-Value Research Applications for Chloramultilide B Procurement


Antifungal Lead Discovery and Resistance Mechanism Studies

Given its potent MIC of 0.068 μM against both *C. albicans* and *C. parapsilosis* [1], Chloramultilide B is an ideal starting point for medicinal chemistry campaigns aimed at developing novel antifungal agents. Its activity against a species with emerging resistance (*C. parapsilosis*) is particularly valuable. Researchers can use Chloramultilide B to probe structure-activity relationships (SAR) within the lindenane dimer class and to investigate mechanisms of action that may circumvent common azole resistance pathways. The compound serves as a validated positive control in antifungal susceptibility testing of novel compounds against these specific *Candida* species [1].

Inflammation and NLRP3 Inflammasome Pathway Investigation

Chloramultilide B's ability to inhibit the NF-κB and NLRP3 inflammasome pathways [2] makes it a specific tool for dissecting the role of these pathways in various disease models, including acute lung injury [2]. Its unique dual-action profile—distinct from other anti-inflammatory lindenane dimers like Shizukaol B—allows researchers to probe the interplay between these signaling cascades. Procurement of this compound enables targeted studies into how modulation of ROS and IL-1β via NLRP3 affects downstream inflammatory outcomes, providing a basis for validating new therapeutic targets in immunology and respiratory diseases [2].

Natural Product Chemistry and Advanced Structure Elucidation

With its absolute configuration unambiguously determined by X-ray crystallography [3], Chloramultilide B is a premium reference standard for analytical chemistry. It is invaluable for method development in LC-MS, NMR, and chiroptical spectroscopy (ECD, VCD) for identifying and quantifying similar dimeric sesquiterpenoids in complex plant extracts or biological matrices. Its well-defined stereochemistry makes it a reliable calibrant for computational methods aimed at predicting the properties of other complex natural products, ensuring the accuracy and reproducibility of analytical and modeling workflows [3].

Plant Biology and Secondary Metabolite Biosynthesis Research

Chloramultilide B is a key chemotaxonomic marker and a model compound for studying the biosynthesis of dimeric sesquiterpenoids in *Chloranthus* species [3]. Its isolation, alongside Chloramultilides C and D, provides a unique opportunity to investigate the biosynthetic machinery responsible for creating structural diversity within this class [3]. By procuring the authentic standard, plant biologists and biochemists can perform accurate quantification and localization studies in plant tissues, and can use it as a substrate or reference to identify and characterize the relevant cyclase and oxidase enzymes involved in its complex assembly.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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